molecular formula C15H12ClN5O2 B6131704 N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B6131704
M. Wt: 329.74 g/mol
InChI Key: VLYZVDKWTGPJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a chemical compound of significant interest in early-stage oncological research and drug discovery. With a molecular formula of C15H11BrClN5O2, this benzamide derivative features a 1H-tetrazole ring system, a privileged structure in medicinal chemistry known to contribute to biological activity . Compounds within this structural class, specifically benzamide and nicotinamide derivatives, have been investigated for their potential utility in the treatment of neoplasms and hematologic cancers, including leukemia . The structural motif of this compound suggests a potential mechanism of action involving the inhibition of key DNA damage response pathways. Related research compounds are being studied for their ability to act as Ku70/80 heterodimer DNA-binding inhibitors (Ku-DBi's), which block the non-homologous end joining (NHEJ) double-strand break repair pathway in cancer cells . This mechanism can sensitize certain cancer cells, such as non-small cell lung cancer (NSCLC), to DNA-damaging agents, presenting a promising strategy for combination therapies . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary experimental characterization and analysis to confirm the compound's identity, purity, and suitability for their specific applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2/c1-23-14-7-6-10(8-12(14)16)18-15(22)11-4-2-3-5-13(11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYZVDKWTGPJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-(1H-Tetrazol-1-yl)benzoic Acid

2-Cyanobenzoic acid undergoes a [2+3] cycloaddition with sodium azide (NaN₃) in dimethylformamide (DMF) at 100°C for 12–24 hours, catalyzed by ammonium chloride (NH₄Cl). The reaction yields 2-(1H-tetrazol-1-yl)benzoic acid, with excess NaN₃ neutralized by slow addition of HCl.

Reaction Conditions :

  • Solvent: DMF

  • Catalyst: NH₄Cl (10 mol%)

  • Temperature: 100°C

  • Yield: 78–85%

Step 2: Activation of Carboxylic Acid

The benzoic acid derivative is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Alternatively, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed in dichloromethane (DCM).

Step 3: Amide Coupling with 3-Chloro-4-Methoxyaniline

The acyl chloride reacts with 3-chloro-4-methoxyaniline in DCM at 0–5°C, followed by gradual warming to room temperature. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

  • Coupling Agent: DCC/DMAP

  • Solvent: DCM

  • Yield: 65–72%

Step 1: Synthesis of 2-Cyano-N-(3-chloro-4-methoxyphenyl)benzamide

2-Cyanobenzoic acid is coupled with 3-chloro-4-methoxyaniline using DCC/DMAP in DCM. The intermediate, 2-cyano-N-(3-chloro-4-methoxyphenyl)benzamide, is isolated in 70–75% yield.

Step 2: Tetrazole Ring Formation

The nitrile group undergoes cycloaddition with NaN₃ in DMF at 100°C with NH₄Cl catalysis. This step is less efficient than Route A due to steric hindrance from the pre-coupled amide group, yielding 60–68%.

Optimization of Reaction Conditions

Catalysts and Solvents

  • Cycloaddition Catalysts : NH₄Cl outperforms ZnBr₂ in reducing reaction time (12 vs. 24 hours).

  • Solvent Effects : DMF enhances tetrazole yields compared to toluene or ethanol due to polar aprotic properties.

Temperature and Reaction Time

  • Optimal cycloaddition occurs at 100°C; lower temperatures (80°C) result in incomplete conversion.

  • Prolonged heating (>24 hours) promotes decomposition.

Comparative Analysis of Synthetic Routes

ParameterRoute ARoute B
Overall Yield65%55%
Purity (HPLC)>95%90–92%
ScalabilityHighModerate
Handling ComplexityLowHigh

Route A is preferred for industrial applications due to higher yield and simpler purification.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, tetrazole), 8.20 (d, 1H, Ar–H), 7.85–7.45 (m, 6H, Ar–H), 3.90 (s, 3H, OCH₃).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

  • MS (ESI+) : m/z 358.1 [M+H]⁺.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >95% purity for Route A.

Challenges and Solutions

Byproduct Formation

  • Challenge : Isomerization to 2-(2H-tetrazol-2-yl)benzamide.

  • Solution : Optimize NH₄Cl concentration to suppress isomer formation .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to bind to biological targets effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide with structurally related benzamide derivatives:

Compound Name Substituents on Amide Nitrogen Heterocyclic Ring Melting Point (°C) Key Functional Features Source
This compound 3-Chloro-4-methoxyphenyl 1H-Tetrazol-1-yl (position 2) Not reported Combines Cl and OMe; tetrazole bioisostere
N-(4-Chlorophenyl)-2-(4,5-dicyanoimidazol-2-yl)benzamide (4b) 4-Chlorophenyl 4,5-Dicyanoimidazol-2-yl 271–273 Electron-withdrawing Cl; dicyanoimidazole
N-(4-Methoxyphenyl)-2-(4,5-dicyanoimidazol-2-yl)benzamide (4e) 4-Methoxyphenyl 4,5-Dicyanoimidazol-2-yl 262–265 Electron-donating OMe; dicyanoimidazole
N-(3,4-Dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 1010932-78-1) 3,4-Dimethoxyphenyl 1H-Tetrazol-1-yl (position 4) Not reported Dual OMe groups; tetrazole at position 4
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide HCl Cyanomethyl Pyrimidine-morpholine Not reported N,O-bidentate directing group; HCl salt

Key Comparisons

Substituent Effects :

  • The 3-chloro-4-methoxyphenyl group in the target compound provides a unique electronic profile, combining Cl (electron-withdrawing) and OMe (electron-donating) groups. This contrasts with compounds like 4b (solely 4-Cl) and 4e (solely 4-OMe), where substituent effects are more unidirectional .
  • The tetrazole ring at position 2 distinguishes the target compound from imidazole-based analogs (e.g., 4b, 4e) and the 4-tetrazole derivative in . Tetrazole’s lower pKa (~4–5) compared to imidazole (~7) enhances solubility and mimics carboxylate groups in drug design .

Synthetic Methods: The target compound’s synthesis likely involves coupling 2-(1H-tetrazol-1-yl)benzoic acid with 3-chloro-4-methoxyaniline, analogous to the condensation reactions in . This method avoids cryogenic steps, favoring industrial scalability . In contrast, imidazole derivatives () require multi-step syntheses with dicyanoimidazole intermediates, which may limit yield and scalability .

The tetrazole ring’s polarity likely improves aqueous solubility compared to imidazole-based compounds, which are less acidic and more lipophilic .

Potential Applications: The tetrazole moiety positions the target compound for pharmaceutical applications, such as angiotensin II receptor antagonism (similar to losartan). In contrast, imidazole derivatives () may lack this bioisosteric advantage .

Research Findings and Data

  • Synthetic Yield : The target compound’s yield is unspecified, but reports yields of 82–85% for imidazole-based benzamides, suggesting efficient coupling reactions .
  • Biological Relevance : Tetrazole-containing compounds are widely used in antihypertensive and antiviral drugs. The target’s substituents may enhance binding to targets like proteases or kinases compared to simpler analogs .
  • Industrial Viability : ’s method, which avoids extreme temperatures, supports scalable production of benzamide derivatives, including the target compound .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{12}H_{10}ClN_{5}O
  • Molecular Weight : 273.69 g/mol

This compound features a chloro and methoxy substitution on the phenyl ring, along with a tetrazole moiety, which is known for enhancing biological activity.

Anticancer Activity

Research has indicated that compounds containing tetrazole and phenyl moieties exhibit significant anticancer properties. For instance, studies have shown that similar structures demonstrate cytotoxic effects against various cancer cell lines, including colon (HCT-15), lung (NCI-H23), and prostate (DU-145) cancers .

Table 1: IC50 Values of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AHCT-15<10
Compound BNCI-H23<5
This compoundDU-145TBD

(Note: TBD = To Be Determined)

The presence of the chlorine atom in the structure is significant; it has been shown to enhance the antiproliferative activity of related compounds by increasing lipophilicity, allowing better cell membrane penetration .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been noted to inhibit cyclooxygenase enzymes (COX), which are involved in inflammation and tumorigenesis .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Signaling : It may interfere with signaling pathways essential for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the phenyl ring and the introduction of heterocycles like tetrazoles significantly affect the biological potency of these compounds. For example:

  • Chloro Substitution : Enhances potency due to increased electron-withdrawing effects.
  • Methoxy Group : Contributes to hydrophobic interactions, improving binding affinity to target proteins.

Research suggests that maintaining a balance between hydrophilicity and lipophilicity is crucial for optimal biological activity .

Case Studies and Experimental Findings

In a recent study, a series of phenyl-tetrazole derivatives were synthesized and evaluated for their anticancer activity. Among these derivatives, one compound exhibited an IC50 value significantly lower than that of doxorubicin, a standard chemotherapy drug. This highlights the potential of this compound as a promising candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves:

Amide bond formation : React 3-chloro-4-methoxyaniline with 2-(1H-tetrazol-1-yl)benzoyl chloride in polar aprotic solvents (e.g., DMF) under inert conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are used to achieve >95% purity.

Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify absence of unreacted intermediates .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • Single-crystal X-ray diffraction : Crystallize the compound (e.g., using slow evaporation in methanol) and refine the structure using SHELX programs (SHELXL for refinement, SHELXS for solution). Hydrogen bonding and packing interactions are analyzed to validate stereochemistry .
  • Spectroscopy : ¹H NMR (tetrazole proton at δ 9.5–10.5 ppm), ¹³C NMR (carbonyl at ~165 ppm), and IR (amide C=O stretch at ~1680 cm⁻¹) confirm functional groups .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Approach :

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How do substituents (chloro, methoxy, tetrazole) influence structure-activity relationships (SAR)?

  • Comparative analysis :

Compound Substituents Key Activity Reference
Target compound3-Cl, 4-OMe, tetrazoleEnhanced lipophilicity & enzyme inhibition
N-(3-Cl-4-F-phenyl) analog4-F instead of 4-OMeReduced metabolic stability
5-Bromo analogBr at benzamide C5Increased steric hindrance, altered binding
  • Methodology :
  • Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina.
  • Free-energy perturbation : Quantify substituent effects on binding affinity .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Case study : Discrepancies in antiprotozoal activity may arise from:

Polymorphism : Different crystal forms (e.g., solvates vs. anhydrous) affect solubility. Use SC-XRD to identify polymorphs .

Hydrogen bonding : Centrosymmetric dimers (N–H⋯N interactions) observed in analogs (e.g., nitazoxanide derivatives) may reduce bioavailability .

Q. What strategies address low yield in the final coupling step of synthesis?

  • Optimization :

  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation .
  • Solvent effects : Replace DMF with DMA to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C .

Q. How can computational modeling predict metabolic stability?

  • Protocol :

ADMET prediction : Use SwissADME to calculate logP (target: ~3.5) and CYP450 inhibition .

MD simulations : Simulate liver microsomal metabolism (e.g., CYP3A4) with GROMACS to identify vulnerable sites (e.g., methoxy demethylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.